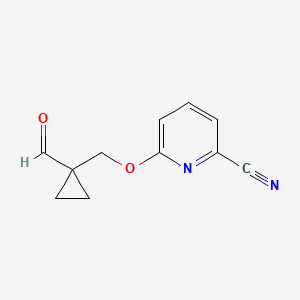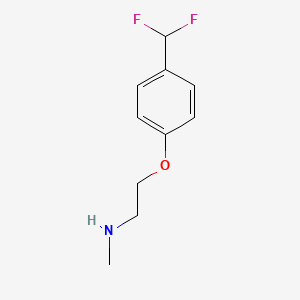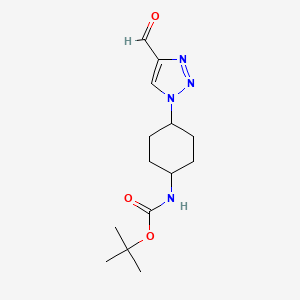
tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate
Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the 1,2,3-triazole ring, possibly through a [3+2] cycloaddition reaction (also known as a Huisgen cycloaddition), and the introduction of the formyl group . The tert-butyl carbamate could be introduced through a reaction with tert-butyl isocyanate.Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. The formyl group could undergo reactions typical of aldehydes, such as nucleophilic addition. The 1,2,3-triazole ring could participate in various transformations, and the carbamate group could undergo reactions involving the carbonyl group or the nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the formyl group could increase its polarity, potentially affecting its solubility in different solvents. The tert-butyl carbamate group could influence its steric properties .Scientific Research Applications
Synthesis of Biologically Active Natural Products
This compound serves as a potential precursor for the synthesis of biologically active natural products like Indiacen A and Indiacen B. These natural products have been found to possess a range of biological activities, including anticancer, anti-inflammatory, and analgesic properties .
Development of Antimalarial Agents
Compounds containing the 1H-1,2,3-triazole group have shown potent antimalarial activity. The tert-butyl group’s introduction into heterocycles like triazoles can enhance their biological activity, making them promising candidates for antimalarial drug development .
Antidepressant and Antileishmanial Activities
The structural motif present in tert-butyl (4-(4-formyl-1H-1,2,3-triazol-1-yl)cyclohexyl)carbamate is significant in medicinal chemistry due to its antidepressant and antileishmanial activities. This opens up avenues for the synthesis of novel therapeutic agents targeting these conditions .
DNA Intercalating Agents
Indole derivatives, which are structurally related to this compound, are known to act as DNA intercalating agents with antiviral and cytotoxic activity. This suggests potential applications in the treatment of viral infections and cancer .
Antibacterial Applications
The compound has been screened for antibacterial activities against various bacterial strains, including Gram-positive and Gram-negative bacteria. This indicates its potential use in developing new antibacterial agents .
Targeting Tumor Malignancy
Research has indicated that derivatives of this compound could be used to target the mTOR pathway in tumor malignancy. This pathway is crucial in cell growth and proliferation, and its inhibition can be a strategy to combat cancer .
properties
IUPAC Name |
tert-butyl N-[4-(4-formyltriazol-1-yl)cyclohexyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N4O3/c1-14(2,3)21-13(20)15-10-4-6-12(7-5-10)18-8-11(9-19)16-17-18/h8-10,12H,4-7H2,1-3H3,(H,15,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKUDRBAITNWNET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(CC1)N2C=C(N=N2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




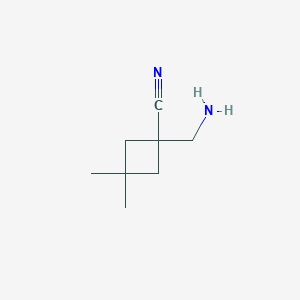

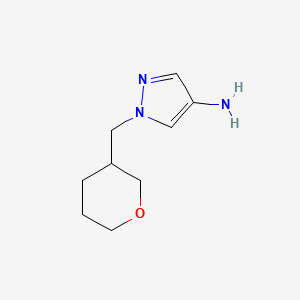
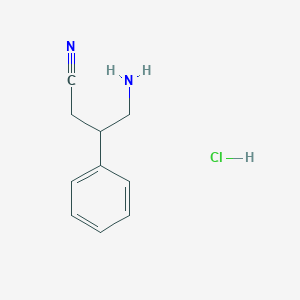
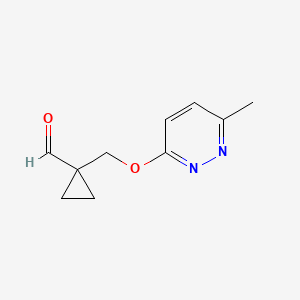
![(hexahydro-1H-pyrrolo[1,2-a]azepin-9a(5H)-yl)methanamine](/img/structure/B1480553.png)
![6-Cyano-2-oxaspiro[3.3]heptane-6-carboxylic acid](/img/structure/B1480554.png)
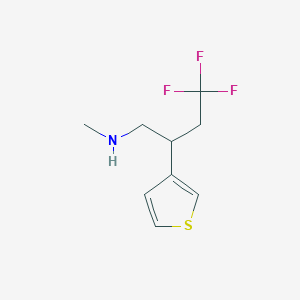

![2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B1480558.png)

